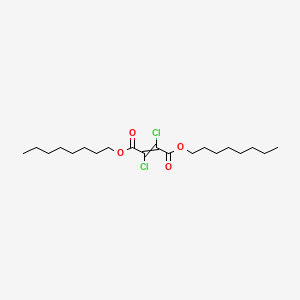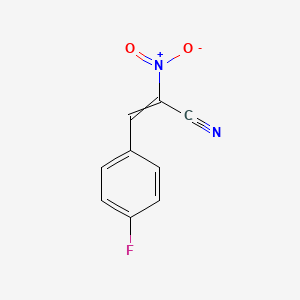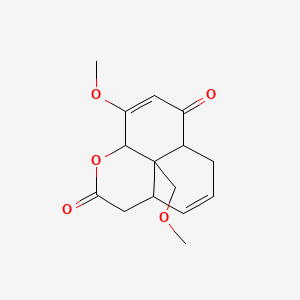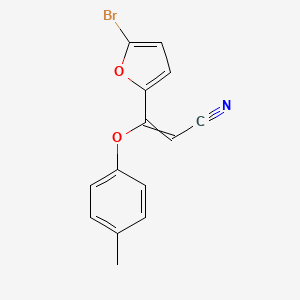
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methoxyphenyl group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
化学反应分析
Types of Reactions
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts acylation conditions can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or acylated derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
5-Phenyl-2-(thiophen-2-yl)-1,3-oxazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(4-Hydroxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
5-(4-Methoxyphenyl)-2-(furan-2-yl)-1,3-oxazole: Substitutes the thiophene ring with a furan ring, which may influence its electronic properties and reactivity.
Uniqueness
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole is unique due to the presence of both the methoxyphenyl and thiophene groups, which can impart distinct electronic and steric properties. These features may enhance its utility in specific applications, such as in the design of novel pharmaceuticals or advanced materials.
属性
CAS 编号 |
110380-33-1 |
|---|---|
分子式 |
C14H11NO2S |
分子量 |
257.31 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H11NO2S/c1-16-11-6-4-10(5-7-11)12-9-15-14(17-12)13-3-2-8-18-13/h2-9H,1H3 |
InChI 键 |
HJTBABUGFCYYOI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)






![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)

![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)

